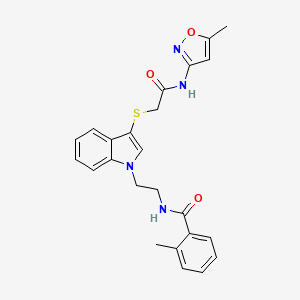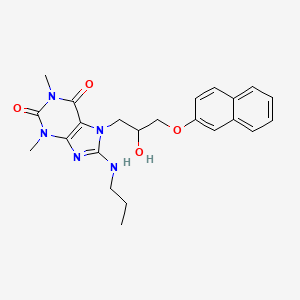
7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- Efficient Polymerization Protocols : A study by Mallakpour and Rafiee (2007) discussed the synthesis of a novel urazole containing 3-hydroxynaphthalene group, which was used in the preparation of new soluble poly(urea-urethane)s (PUUs) employing ionic liquids and microwave irradiation. These polymers, containing heterocyclic and chromophoric moieties, exhibited good solubility and moderate inherent viscosities. This illustrates the potential of such compounds in the development of new materials with specific properties for various applications (Mallakpour & Rafiee, 2007).
Molecular Structure and Characterization
- Crystal Structure Analysis : The crystal structure and conformational properties of compounds related to the query compound have been studied to understand their geometric and electronic structures. For example, Karczmarzyk et al. (1995) analyzed the molecules of a related theophylline compound, revealing specific conformations and interactions at the molecular level. Such studies are crucial for the rational design of compounds with desired biological or physical properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Natural Product Synthesis and Derivatives
- Synthesis of Bioactive Compounds : Research on the synthesis of natural occurring compounds and their derivatives, like the study by Letcher and Wong (1992) on azanzone A, highlights the importance of such chemical structures in medicinal chemistry. These syntheses provide insights into the structural features responsible for biological activity, paving the way for the development of new therapeutic agents (Letcher & Wong, 1992).
Biochemical Studies and Applications
- Metal Complexes and Biological Interactions : A study by Kosiha et al. (2018) on metal complexes of naphthoquinone based ligand, explored their protein and DNA binding/cleavage properties as well as in vitro cytotoxicity against cancer cell lines. This research demonstrates the potential of such compounds in the development of new chemotherapeutic agents and as tools for studying biochemical pathways (Kosiha, Parthiban, Ciattini, Chelazzi, & Elango, 2018).
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-4-11-24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-17(29)14-32-18-10-9-15-7-5-6-8-16(15)12-18/h5-10,12,17,29H,4,11,13-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKPRSXPLWSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC4=CC=CC=C4C=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
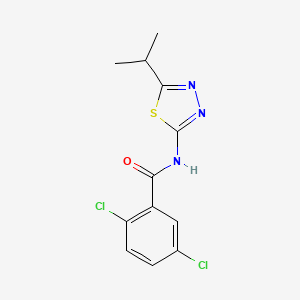
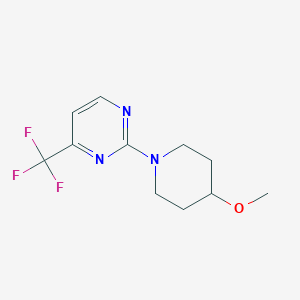
![1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)
![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2891731.png)
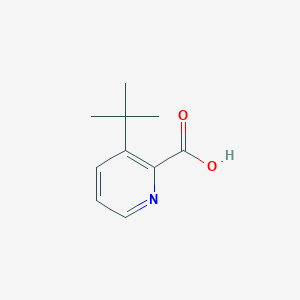
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/no-structure.png)
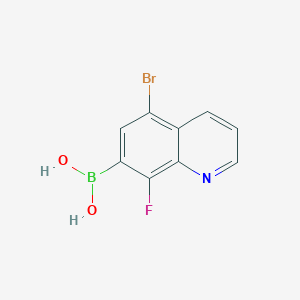
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)
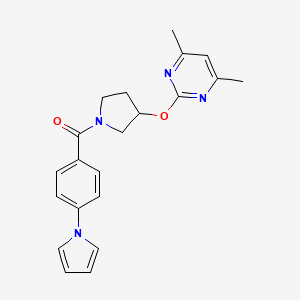

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)
